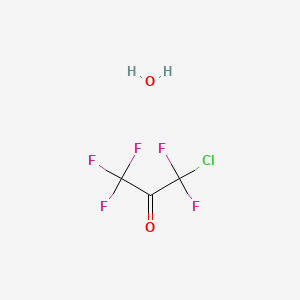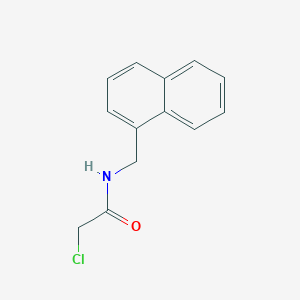
Kuramerine
Descripción general
Descripción
Kuramerine, as referenced in the provided papers, appears to be a compound of interest in various fields of research. While the name "Kuramerine" is not directly mentioned, the papers discuss closely related compounds such as KUR-1246, a uterine relaxant, and kuramite Cu3SnS4, a material used in dye-sensitized solar cells. The synthesis of (-)-kuraramine, a compound structurally related to cytisine, is also described .
Synthesis Analysis
The synthesis of KUR-1246 involves the coupling of two optically active components, bromohydrin 14 and amine 24. The bromohydrin is obtained through asymmetric borane reduction of phenacyl bromide using a chiral amino alcohol catalyst. The amine component is prepared from (S)-AMT . In the case of (-)-kuraramine, the synthesis is achieved through a samarium diiodide-promoted reductive deamination reaction, followed by recyclization of a proline derivative to form a delta-lactam derivative .
Molecular Structure Analysis
Although the exact molecular structure of Kuramerine is not detailed in the provided papers, the related compounds such as KUR-1246 and (-)-kuraramine are complex organic molecules with multiple chiral centers, indicating a significant stereochemical complexity. The structure of kuramite Cu3SnS4 is described as having a metallic characteristic important for electron transfer in solar cells .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are quite sophisticated. For KUR-1246, the key steps include asymmetric reduction and coupling reactions . For (-)-kuraramine, the synthesis involves reductive deamination and recyclization to form a delta-lactam, which is a key intermediate for the synthesis of various alkaloids .
Physical and Chemical Properties Analysis
The physical and chemical properties of KUR-1246 are not explicitly described in the abstract provided. However, the synthesis process suggests that the compound is likely to have specific stereochemical properties due to the use of optically active starting materials . The kuramite Cu3SnS4 is described as having good bonding strength, expanded surface area, and low photoelectron charge transfer resistance, which are crucial for its role as a counter electrode in dye-sensitized solar cells. It also exhibits great catalytic activity towards the reduction of I3-/I- ions .
Aplicaciones Científicas De Investigación
Kuramerine's Role in Chemotaxonomy
Kuramerine, identified in the Liparis alkaloids, plays a significant role in the field of chemotaxonomy. A study by Nishikawa, Miyamura, and Hirata (1969) elaborated on the isolation and structural analysis of kuramerine and related alkaloids from various Liparis species. Their research contributes to the understanding of plant taxonomy and phylogeny, especially within the Orchidaeae family (Nishikawa, Miyamura, & Hirata, 1969).
Propiedades
IUPAC Name |
2-[3,5-bis(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoyl]oxyethyl-trimethylazanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44NO8/c1-17(2)8-10-19-14-21(27(34)35-13-12-29(5,6)7)15-20(11-9-18(3)4)26(19)37-28-25(33)24(32)23(31)22(16-30)36-28/h8-9,14-15,22-25,28,30-33H,10-13,16H2,1-7H3/q+1/t22-,23-,24+,25-,28+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVGWFDOEXGVCZ-MOBZEUQDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)CC=C(C)C)C(=O)OCC[N+](C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC=C(C)C)C(=O)OCC[N+](C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44NO8+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Azabicyclo[3.2.1]octan-2-one hydrochloride](/img/structure/B3034647.png)
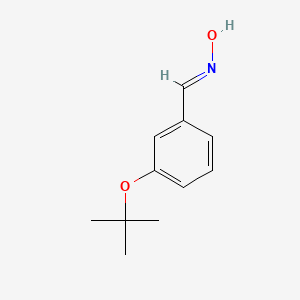
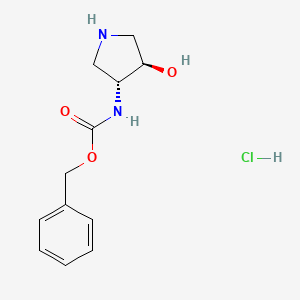

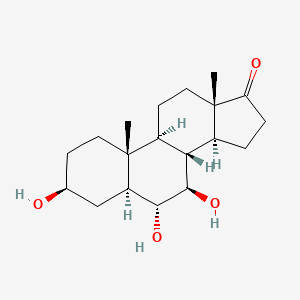
![6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile](/img/structure/B3034655.png)
![2-[(2,6-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B3034656.png)


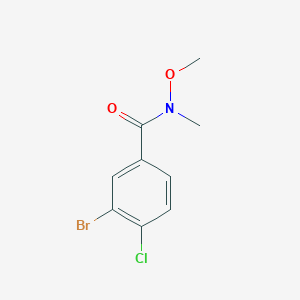
![3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol](/img/structure/B3034662.png)
